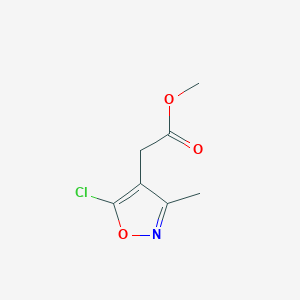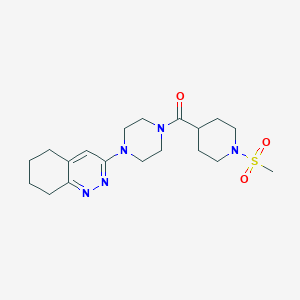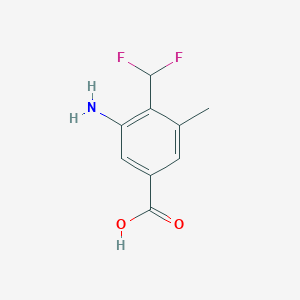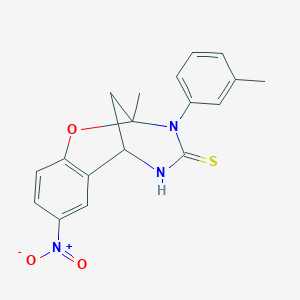
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol, also known as PMB alcohol, is a chiral tertiary alcohol commonly used as a protecting group in organic synthesis. The PMB group is widely used due to its stability under a variety of reaction conditions and its ease of removal.
Applications De Recherche Scientifique
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has a wide range of applications in scientific research. It is commonly used as a protecting group for alcohols and amines in organic synthesis. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group is particularly useful in the synthesis of complex molecules, such as natural products and pharmaceuticals. (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of reactions.
Mécanisme D'action
The mechanism of action of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol is based on its ability to protect alcohols and amines from unwanted reactions. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group is stable under a variety of reaction conditions, including acidic and basic conditions, making it an ideal protecting group. The (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group can be removed using mild conditions, such as treatment with trifluoroacetic acid, to reveal the unprotected alcohol or amine.
Biochemical and Physiological Effects:
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol has no known biochemical or physiological effects. It is used solely as a protecting group in organic synthesis and has no therapeutic or medicinal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol as a protecting group include its stability under a wide range of reaction conditions, its ease of removal, and its high yield synthesis method. However, (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol does have some limitations. It is not compatible with certain functional groups, such as carboxylic acids and ketones, which can react with the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group under certain conditions. Additionally, the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group can be difficult to remove in some cases, requiring harsher conditions that can lead to unwanted side reactions.
Orientations Futures
There are several future directions for research involving (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol. One area of interest is the development of new protecting groups that can be used in conjunction with the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group to protect multiple functional groups simultaneously. Another area of research is the use of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol in the synthesis of new pharmaceuticals and natural products. Finally, there is potential for the development of new methods for removing the (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol group that are more efficient and environmentally friendly.
Méthodes De Synthèse
(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-2,3,3-trimethylbutanal with diisopropylamine and para-toluenesulfonic acid. The resulting intermediate is then reduced with sodium borohydride to form (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol. The yield of this process is typically high, making it an efficient method for synthesizing (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol alcohol.
Propriétés
IUPAC Name |
(2S)-4-methoxy-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMWDALDSHCCEE-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)


![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)

![2-Chloro-1-[4-(1,1-dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2429297.png)
![(4-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2429298.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)
